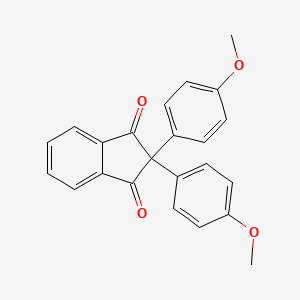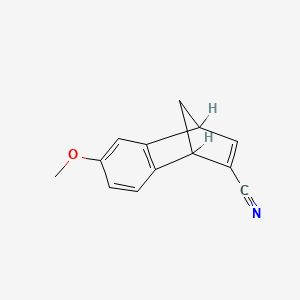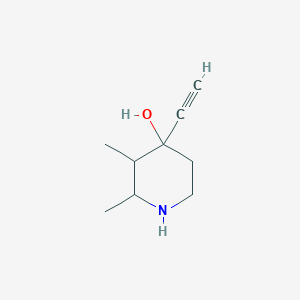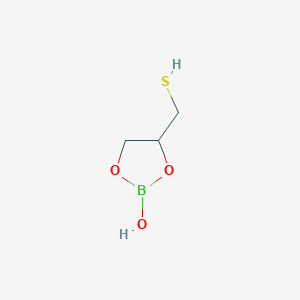![molecular formula C14H22O3 B14471830 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 66016-89-5](/img/structure/B14471830.png)
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate, also known as 7-Acetoxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one, is a bicyclic compound with a unique structure that includes an acetate group.
Méthodes De Préparation
The synthesis of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the acetylation of 4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one using acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetate group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride will produce an alcohol .
Applications De Recherche Scientifique
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can be compared with other similar compounds, such as:
4,4,6,7-Tetramethylbicyclo[4.2.0]octan-2-one: This compound lacks the acetate group and has different reactivity and applications.
7-Hydroxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
66016-89-5 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(4,4,6,7-tetramethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C14H22O3/c1-9(15)17-14(5)6-10-11(16)7-12(2,3)8-13(10,14)4/h10H,6-8H2,1-5H3 |
Clé InChI |
AGPVUXFOGWUFPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CC2C1(CC(CC2=O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)







